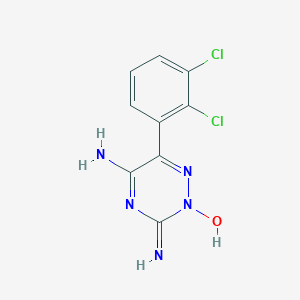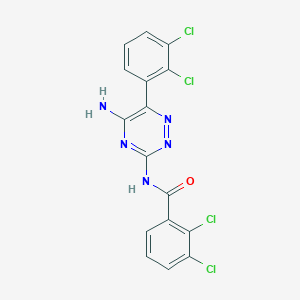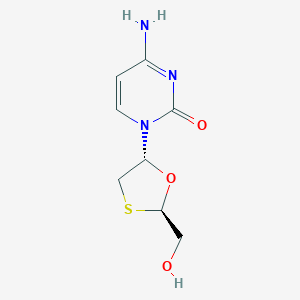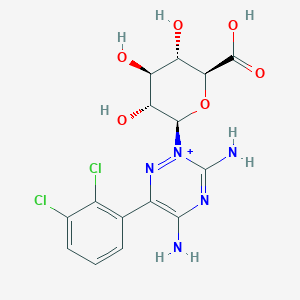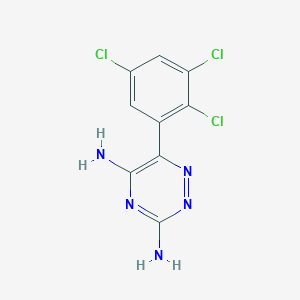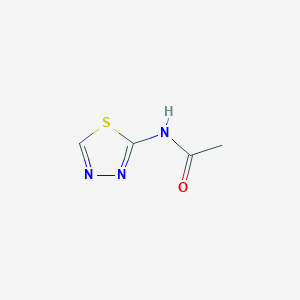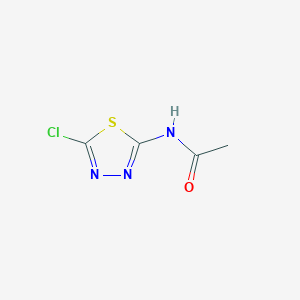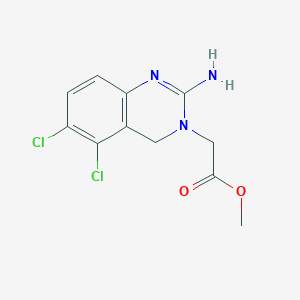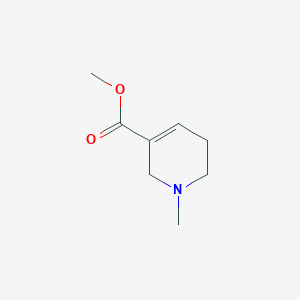
槟榔碱
概述
描述
槟榔碱是一种天然存在的生物碱,存在于槟榔(槟榔树的果实)中。它是烟碱酸类轻度副交感神经兴奋剂。 槟榔碱是一种油状无味的液体,在各种文化中传统上被用于其精神活性,包括提高警觉性、能量、轻度欣快感和放松 .
科学研究应用
槟榔碱在科学研究中有着广泛的应用:
化学: 用作有机合成中的试剂,并作为研究生物碱化学的模型化合物。
生物学: 研究其对中枢神经系统的影响,以及作为毒蕈碱乙酰胆碱受体激动剂的作用.
医学: 研究其在治疗精神疾病和胃肠道疾病方面的潜在治疗作用.
工业: 在兽医学中用作神经节兴奋剂和驱虫剂.
作用机制
槟榔碱主要通过作为毒蕈碱和烟碱乙酰胆碱受体的激动剂来发挥作用。它与这些受体结合,导致副交感神经系统兴奋。 分子靶标包括毒蕈碱乙酰胆碱受体 M1 和 M3,它们参与各种生理过程 . 槟榔碱对中枢神经系统的影响类似于尼古丁,但主要涉及毒蕈碱受体 .
生化分析
Biochemical Properties
Arecoline plays a significant role in biochemical reactions, particularly through its interaction with acetylcholine receptors. It acts as an agonist at muscarinic acetylcholine receptors (M1, M2, M3, M4) and nicotinic acetylcholine receptors. These interactions lead to the stimulation of the parasympathetic nervous system, resulting in increased secretion of glands, smooth muscle contraction, and other cholinergic effects . Arecoline also interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine, thereby prolonging its action .
Cellular Effects
Arecoline has diverse effects on various cell types and cellular processes. It can induce cell proliferation, differentiation, and apoptosis depending on the cell type and concentration. For instance, arecoline has been shown to inhibit the growth of human lung cancer and leukemia cells while promoting the proliferation of certain other cell types . It influences cell signaling pathways, including the PI3K-AKT pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, arecoline exerts its effects primarily through binding to muscarinic and nicotinic acetylcholine receptors. This binding leads to the activation of downstream signaling pathways such as the PI3K-AKT pathway, which is involved in cell survival and proliferation . Arecoline also modulates the expression of various genes and proteins, including those involved in cell cycle regulation and apoptosis . Additionally, it can act as an antagonist at certain nicotinic receptors, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of arecoline can vary over time. Arecoline is known to be relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization or degradation of the compound . Long-term studies have shown that arecoline can cause chronic changes in cellular function, including the induction of oral submucous fibrosis and other precancerous conditions .
Dosage Effects in Animal Models
The effects of arecoline in animal models are dose-dependent. At low doses, arecoline can enhance cognitive performance and stimulate the parasympathetic nervous system . At high doses, it can be toxic, leading to adverse effects such as oral submucous fibrosis, genotoxicity, and carcinogenesis . The threshold for these toxic effects varies among different animal models and depends on factors such as species, age, and overall health .
Metabolic Pathways
Arecoline is metabolized primarily in the liver, where it undergoes oxidation to form arecoline N-oxide and hydrolysis to form arecaidine . These metabolites can also exert biological effects and contribute to the overall activity of arecoline. The metabolic pathways involve enzymes such as cytochrome P450 oxidases and esterases .
Transport and Distribution
Arecoline is absorbed into the bloodstream and distributed throughout the body. It can cross the blood-brain barrier, leading to central nervous system effects . Arecoline is transported within cells and tissues via passive diffusion and possibly through interactions with specific transporters or binding proteins . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites.
Subcellular Localization
Within cells, arecoline can localize to various subcellular compartments, including the cytoplasm and the nucleus. It can affect the localization and function of proteins such as ZO-1, which is involved in maintaining tight junctions between cells . Arecoline’s effects on subcellular localization are mediated by its interactions with signaling pathways and post-translational modifications .
准备方法
合成路线和反应条件: 槟榔碱可以通过多种方法合成。一种改进的方法是从乙醛开始。 该方法包括在特定条件下乙醛与甲胺和甲醛反应生成槟榔碱 .
工业生产方法: 槟榔碱的工业生产通常包括从槟榔中提取。提取过程包括干燥坚果,然后使用醚等有机溶剂进行溶剂提取。 然后通过蒸馏和结晶过程提纯提取的槟榔碱 .
化学反应分析
反应类型: 槟榔碱会发生各种化学反应,包括:
氧化: 槟榔碱可以氧化形成槟榔碱 N-氧化物,这是其毒性中的关键代谢产物.
还原: 还原反应可以将槟榔碱转化为相应的还原形式。
取代: 槟榔碱可以发生取代反应,特别是在氮原子上,形成各种衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用像氢化锂铝 (LiAlH4) 这样的还原剂。
取代: 卤代烷烃等试剂可用于取代反应。
主要产物:
氧化: 槟榔碱 N-氧化物。
还原: 还原的槟榔碱衍生物。
取代: 各种 N-取代的槟榔碱衍生物.
相似化合物的比较
槟榔碱经常与其他生物碱如尼古丁和毛果芸香碱进行比较:
类似化合物:
- 尼古丁
- 毛果芸香碱
- 毒蕈碱
属性
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-3-4-7(6-9)8(10)11-2/h4H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPJSXJAXAIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022617 | |
| Record name | Arecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
209.00 °C. @ 760.00 mm Hg | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arecoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.00E+06 mg/L @ 25 °C (exp) | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arecoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-75-2 | |
| Record name | Arecoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arecoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | arecoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arecoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arecoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARECOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ALN5933BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arecoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Arecoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04365 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of arecoline?
A1: Arecoline primarily acts as a muscarinic acetylcholine receptor agonist. [, , ] This means it binds to and activates muscarinic receptors, mimicking the effects of the neurotransmitter acetylcholine. []
Q2: Are there any other mechanisms by which arecoline exerts its effects?
A2: While primarily a muscarinic agonist, research suggests arecoline might also interact with nicotinic acetylcholine receptors, although to a lesser extent than its muscarinic activity. [, ]
Q3: How does arecoline affect cellular signaling pathways?
A3: Arecoline has been shown to influence various cellular signaling pathways, including: * TGF-β/Smad pathway: Arecoline upregulates Tropomyosin-1 (TPM1) expression through the TGF-β/Smad pathway, contributing to its effects on cell viability. []* ERK pathway: Arecoline activates the ERK pathway, which contributes to its effects on Placenta Growth Factor (PlGF) synthesis. This effect can be blocked by antioxidants like N-Acetylcysteine (NAC) and ERK inhibitors. []* AMPK pathway: Arecoline inhibits AMP-activated protein kinase (AMPK) activity, potentially influencing its effects on preadipocyte growth. [] * Reactive oxygen species (ROS) pathway: Arecoline increases intracellular ROS levels, leading to oxidative stress and contributing to its cytotoxic effects. [, , ]
Q4: What are the downstream effects of arecoline's interaction with these pathways?
A4: Arecoline's interaction with these pathways leads to a range of downstream effects, including:* Cell growth and proliferation: Depending on the cell type and concentration, arecoline can either stimulate or inhibit cell growth and proliferation. [, , , , , ]* Apoptosis: Arecoline can induce apoptosis (programmed cell death) in various cell types, potentially through mechanisms involving ROS production and endoplasmic reticulum stress. [, ]* Cell cycle arrest: Arecoline can arrest the cell cycle at different phases (G0/G1, G2/M) depending on the cell type. [, , ]* Extracellular matrix (ECM) modulation: Arecoline can influence collagen metabolism and the expression of ECM genes, potentially contributing to the development of oral submucous fibrosis (OSF). [, ]* Immune response: Arecoline has been shown to modulate immune responses, including suppressing B cell-mediated immune responses. []* Hormonal effects: Arecoline can influence hormone levels, including testosterone and corticosterone, potentially through its effects on the hypothalamic-pituitary-adrenal (HPA) axis and Leydig cells. [, , ]
Q5: What is the molecular formula and weight of arecoline?
A5: Arecoline has a molecular formula of C8H13NO2 and a molecular weight of 155.196 g/mol.
Q6: Is there any information available regarding the spectroscopic data of arecoline (e.g., NMR, IR)?
A6: The provided research papers do not focus on detailed spectroscopic characterization of arecoline. For such information, it's recommended to consult specialized chemical databases or literature focused on the structural elucidation of arecoline.
Q7: What is known about the stability of arecoline under various conditions?
A7: The provided research papers primarily focus on the biological effects of arecoline and do not provide detailed information about its chemical stability under various conditions (e.g., pH, temperature, light).
Q8: What are the known toxic effects of arecoline?
A8: Arecoline has been identified as a potentially toxic component of the areca nut. Studies have linked it to various adverse effects:* Oral health: Arecoline is strongly implicated in the development of oral submucous fibrosis (OSF), a precancerous condition. [, ] It's also considered a risk factor for oral squamous cell carcinoma (OSCC), a type of oral cancer. [, , ]* Genotoxicity: Arecoline can damage DNA, increasing the risk of mutations that can lead to cancer. [, , ]* Cytotoxicity: Arecoline can be toxic to cells, leading to cell death at higher concentrations. [, ]* Cardiovascular effects: While arecoline can initially lower blood pressure, it subsequently causes an increase, highlighting complex cardiovascular effects. []* Neurotoxicity: Studies indicate that arecoline can exert neurotoxic effects, potentially through mechanisms involving oxidative stress and endoplasmic reticulum stress. []
Q9: Are there any long-term effects associated with arecoline exposure?
A9: Chronic arecoline exposure, primarily through betel quid chewing, is linked to an increased risk of oral precancerous lesions and oral cancer. [, , ] The risk is further exacerbated when combined with tobacco smoking. []
Q10: How is arecoline metabolized in the body?
A10: Arecoline is metabolized into various compounds, including arecoline 1-oxide, arecaidine, arecaidine 1-oxide, and N-acetyl-S-(3-carboxy-1-methylpiperid-4-yl)-L-cysteine. [] N-methylnipecotic acid has been identified as a novel metabolite arising from an unusual carbon-carbon double bond reduction. []
Q11: What is known about the pharmacokinetics of arecoline (e.g., absorption, distribution, excretion)?
A11:
Absorption: Arecoline is readily absorbed through the oral mucosa during betel quid chewing, leading to detectable levels in saliva. [, ]* Distribution: Research indicates that arecoline can cross the blood-brain barrier, suggesting it can reach the central nervous system (CNS). [] * Excretion:* Arecoline and its metabolites are primarily excreted in the urine. [, ]
Q12: What are some in vitro models used to study the effects of arecoline?
A12: Researchers utilize various cell lines to study arecoline's effects:* Human buccal mucosal fibroblasts (BMFs and GK): These cells are used to investigate the cytotoxic and cytostatic effects of arecoline, its impact on IL-6 expression, and its role in the pathogenesis of OSF. [, , , ]* Human gingival epithelial cells (S-G cells): These cells help study the influence of arecoline on PlGF production, a factor implicated in oral cancer. []* Human keratinocytes (HaCaT cells): These cells are employed to study arecoline's effects on gene expression, specifically focusing on TGF-β and collagen isoforms, relevant to OSF development. []* 3T3-L1 preadipocytes: Researchers use this cell line to investigate the impact of arecoline on preadipocyte growth and the pathways involved. []* HT22 cells (mouse hippocampal neuronal cells): This model helps explore the neurotoxic effects of arecoline and the underlying mechanisms, including ERS and oxidative stress. []
Q13: What in vivo models are used to study arecoline's effects?
A13:* Rodent models: Rats and mice are commonly employed to study the effects of arecoline on various systems. * Male albino rats: Used to investigate the effects of arecoline on testosterone secretion and the role of calcium channels. [] * Mice: Employed to explore the in vivo toxicological implications of arecoline N-oxide, a metabolite of arecoline. []* Dog models: Historically, dogs were used to assess the anthelmintic properties of arecoline hydrobromide against hydatid worms. []
Q14: What analytical techniques are used to quantify arecoline?
A14: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key technique for quantifying arecoline levels in biological samples, such as saliva. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


